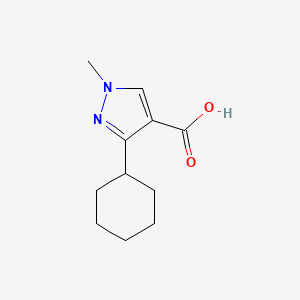
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural features. The pyrazole ring is a significant pharmacophore in many biologically active compounds.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antifungal Activity : Similar compounds have shown promising antifungal properties against various phytopathogenic fungi. For instance, derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested, revealing significant antifungal efficacy compared to standard treatments .
- Anticancer Potential : Pyrazole derivatives have been recognized for their anticancer activities across multiple cell lines. Notably, compounds with structural similarities to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460 .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. For example, some pyrazole derivatives have shown inhibition of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation .
- Receptor Modulation : The binding of the compound to various receptors can influence signaling pathways that are critical for cell proliferation and survival.
Research Findings and Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:
Wissenschaftliche Forschungsanwendungen
Applications in Agrochemicals
One of the primary applications of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is in the development of fungicides. The compound acts as an intermediate in the synthesis of various pyrazole-based fungicides, which are essential for crop protection. The annual production of fungicides exceeds 30,000 metric tons, indicating a substantial market demand for effective agrochemical agents .
Case Study: Fungicide Development
A notable case study involves the use of this compound in developing a new class of fungicides that demonstrate increased efficacy against resistant fungal strains. Research indicates that formulations containing this compound exhibit improved performance metrics compared to traditional agents .
Pharmaceutical Applications
In addition to its agricultural uses, this compound has potential applications in pharmaceuticals. It serves as a building block for synthesizing various medicinal compounds, particularly those targeting neurological disorders and inflammation .
Case Study: Neurological Research
A study published in a peer-reviewed journal explored the neuroprotective effects of pyrazole derivatives, including those derived from this compound. The findings suggested significant promise for these compounds in treating conditions such as Alzheimer's disease .
Environmental Considerations
The synthesis processes for this compound have been optimized to reduce environmental impact. For instance, methods utilizing carbonic acid generated from CO₂ have been shown to be effective and environmentally benign compared to traditional strong acids . This aligns with current trends towards sustainable chemistry practices.
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVWZGCNANSDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















